

# Preparing AMG 925 (HCl) Stock Solutions for Preclinical Research

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| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | AMG 925 (HCI) |           |
| Cat. No.:            | B2464784      | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

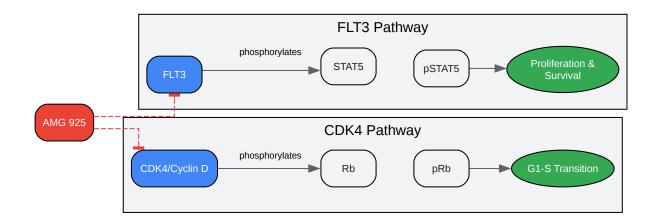
### Introduction

AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] The CDK4/Rb pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. By simultaneously targeting both FLT3 and CDK4, AMG 925 offers a promising therapeutic strategy for AML and other malignancies.[3][4] This document provides detailed protocols for the preparation of **AMG 925 (HCI)** stock solutions for use in in vitro and in vivo preclinical studies.

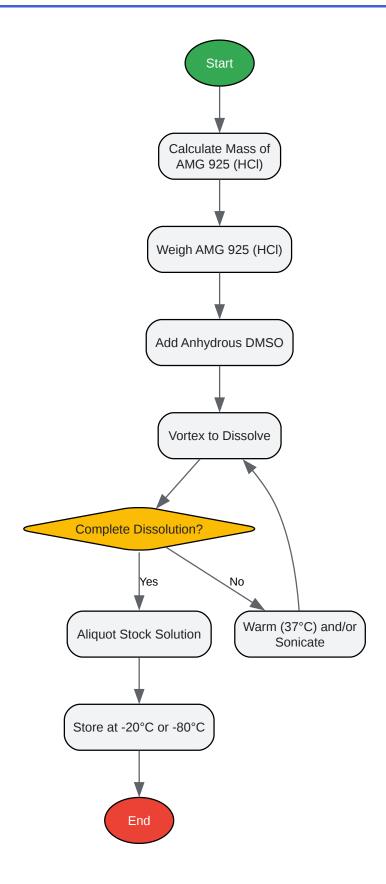
## **Mechanism of Action**

AMG 925 exerts its anti-cancer effects by inhibiting the kinase activity of both FLT3 and CDK4. [1][5] Inhibition of FLT3 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-mutated AML cells.[1][3][6] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.[3][7] The dual inhibition of these pathways has been shown to be effective in overcoming resistance to FLT3 inhibitors.[8]









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